molecular formula C11H10N2O2S B10880584 5-benzyl-6-hydroxy-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

5-benzyl-6-hydroxy-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Cat. No.: B10880584
M. Wt: 234.28 g/mol
InChI Key: AXCSOXZEMYWNPS-UHFFFAOYSA-N
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Description

thiouracil , belongs to the class of heterocyclic compounds Its structure features a pyrimidine ring with a sulfur atom and a hydroxyl group

Preparation Methods

Synthetic Routes::

    Hantzsch Synthesis:

    Other Methods:

Industrial Production::
  • Industrial-scale production of thiouracil typically involves the Hantzsch synthesis due to its efficiency and scalability.

Chemical Reactions Analysis

Thiouracil undergoes several important reactions:

    Oxidation: Thiouracil can be oxidized to form .

    Reduction: Reduction of thiouracil yields .

    Substitution: Thiouracil can undergo nucleophilic substitution reactions at the benzyl or hydroxyl group.

    Common Reagents: Reagents like , , and play crucial roles in these reactions.

    Major Products: The oxidation product and the reduced form are significant intermediates in various synthetic pathways.

Scientific Research Applications

Thiouracil finds applications in diverse fields:

    Chemistry: Used as a building block for more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its antiviral and antitumor properties.

    Industry: Used in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

  • Thiouracil’s mechanism of action varies depending on its specific application.
  • In antiviral research, it may interfere with viral RNA synthesis.
  • In cancer studies, it could affect DNA replication or repair pathways.

Comparison with Similar Compounds

    Thiouracil: is closely related to , which lacks the sulfur atom.

  • Unlike uracil, thiouracil’s sulfur atom imparts unique reactivity and biological effects.

Properties

Molecular Formula

C11H10N2O2S

Molecular Weight

234.28 g/mol

IUPAC Name

5-benzyl-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one

InChI

InChI=1S/C11H10N2O2S/c14-9-8(10(15)13-11(16)12-9)6-7-4-2-1-3-5-7/h1-5H,6H2,(H3,12,13,14,15,16)

InChI Key

AXCSOXZEMYWNPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=C(NC(=S)NC2=O)O

Origin of Product

United States

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